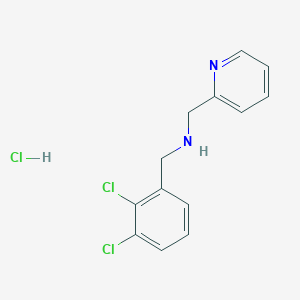![molecular formula C17H18BrN3O3 B5500671 N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)
N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide" typically involves multi-step organic reactions, starting with base components like 4-methoxybenzoic acid and isonicotinamide. For instance, the Claisen-Schmidt condensation followed by various cycloaddition reactions has been employed for related compounds, showcasing the complexity and versatility of synthetic routes in this chemical domain (Murali et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into the arrangement of atoms and the conformation of the molecules. For example, the structure of isonicotinamide-4-methoxybenzoic acid co-crystals demonstrates the importance of intermolecular interactions in determining the molecular conformation and stability of the compound (Chia & Quah, 2017).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its analogs often include cyclization, condensation, and phase transitions, reflecting the compound's reactive nature and its ability to form stable structures under various conditions. The temperature-induced first-order displacive phase transition of isonicotinamide-4-methoxybenzoic acid co-crystal is a prime example, highlighting the compound's structural adaptability (Chia & Quah, 2017).
Physical Properties Analysis
The physical properties of compounds in this category, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The detailed structural analysis provided by single-crystal XRD and DSC measurements reveals the intricate balance between molecular conformation and physical stability, essential for predicting the compound's behavior in practical applications (Karabulut et al., 2014).
Aplicaciones Científicas De Investigación
Photodynamic Therapy
- Zinc phthalocyanine substituted with derivatives similar to N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide has been explored for its potential in photodynamic therapy, particularly for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them promising candidates for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Engineering
- The compound has applications in crystal engineering, where its derivatives have been used in studying structural phase transitions at specific temperatures. This research is crucial in understanding the molecular structures and properties of materials (Chia & Quah, 2017).
Organocatalysis
- Derivatives of this compound are used in organocatalysis, highlighting the compound's versatility in facilitating chemical reactions, particularly in green and efficient synthesis methods (Zolfigol et al., 2013).
Supramolecular Chemistry
- The compound plays a role in the synthesis of supramolecular structures, aiding in the creation of inorganic-organic hybrid materials. This has implications for materials science and the development of new compounds (Aakeröy et al., 2003).
Oligodeoxyribonucleotide Synthesis
- It's used in the synthesis of oligodeoxyribonucleotides, particularly in protecting exocyclic amino groups of nucleosides. This is important in the field of genetic research and molecular biology (Mishra & Misra, 1986).
Hydrogen Bonding Studies
- Research on hydrogen bonding using derivatives of this compound contributes to understanding molecular interactions, which is crucial in the development of new pharmaceuticals and materials (Harriss et al., 2014).
Propiedades
IUPAC Name |
N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-24-15-4-3-13(11-14(15)18)17(23)21-8-2-7-20-16(22)12-5-9-19-10-6-12/h3-6,9-11H,2,7-8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOINILVDCXHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)
![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500621.png)
![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)
![4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)

![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)